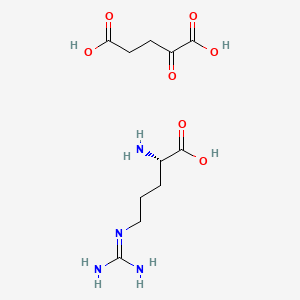![molecular formula C21H24ClNO3 B7908104 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride](/img/structure/B7908104.png)
2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride
Descripción general
Descripción
2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride is a complex organic compound known for its versatile applications in various scientific fields. This compound, with its distinctive structure, serves as a crucial molecule in medicinal chemistry and biochemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves a multi-step process:
Starting Material: : The synthesis begins with the preparation of 6H-benzo[c][1]benzoxepin, achieved through cyclization reactions.
Intermediate Formation: : The intermediate, 11-[3-(dimethylamino)propylidene], is prepared by reacting the initial cyclized product with dimethylamine under controlled conditions.
Final Product Formation:
Industrial Production Methods
Industrial production methods often emphasize scalability and cost-effectiveness:
Batch Process: : Common in laboratory settings and initial production phases.
Continuous Flow Process: : Preferred for large-scale production due to better control over reaction parameters and product quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : Converts the compound into oxidized derivatives, usually under mild oxidizing agents like hydrogen peroxide.
Reduction: : Uses reducing agents such as sodium borohydride to yield reduced forms of the molecule.
Substitution: : Various nucleophiles or electrophiles can replace certain groups within the molecule, leading to different derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Conditions: : Mild to moderate temperatures with appropriate nucleophiles/electrophiles.
Major Products
Oxidized Derivatives: : Often possess altered functional properties useful in research.
Reduced Derivatives: : Can lead to increased or altered biological activity.
Aplicaciones Científicas De Investigación
In Chemistry
Catalysis: : As a ligand in catalytic reactions.
Analytical Chemistry: : Used as a standard or reference compound.
In Biology
Biochemical Studies: : Interacts with proteins and enzymes, helping to elucidate biochemical pathways.
Cell Studies: : Assists in understanding cell signaling and molecular interactions.
In Medicine
Drug Development: : Potential pharmacological activities leading to therapeutic applications.
Diagnostics: : Used as a marker or probe in diagnostic tests.
In Industry
Material Science: : Enhances properties of materials through its unique chemical structure.
Chemical Manufacturing: : Integral in the synthesis of other complex molecules.
Mecanismo De Acción
This compound exerts its effects through specific molecular interactions:
Molecular Targets: : Primarily targets proteins and enzymes within biological systems.
Pathways Involved: : Involves modulation of signaling pathways, influencing cellular responses and activities.
Comparación Con Compuestos Similares
Unique Characteristics
Specificity: : Has unique binding affinities and reaction profiles compared to similar compounds.
Versatility: : More versatile in its application range.
Similar Compounds
Analog 1: : Shares a similar core structure but lacks specific substituents leading to different properties.
Analog 2: : Slightly modified functional groups resulting in altered activity profiles.
Analog 3: : Belongs to the same chemical family but with different pharmacological effects.
That covers a comprehensive overview of 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride. Let me know what you think!
Propiedades
IUPAC Name |
2-[11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3.ClH/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24;/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRLZEKDTUEKQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


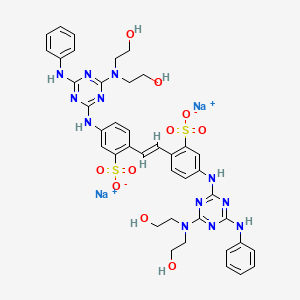
![Ammonium ((1R,3S,4S,7R)-3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl)methanesulfonate](/img/structure/B7908034.png)
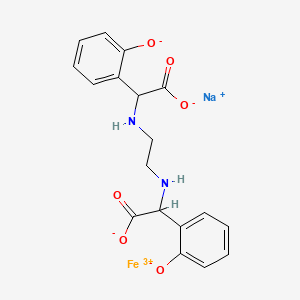
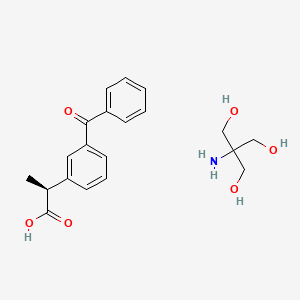
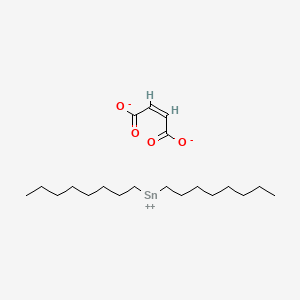
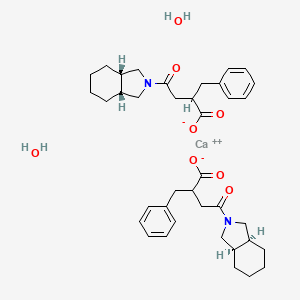

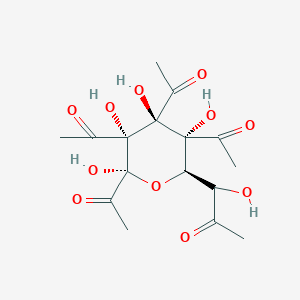
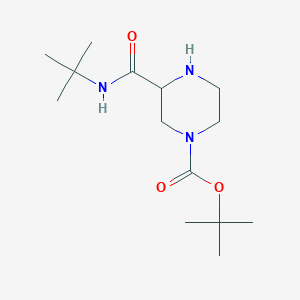
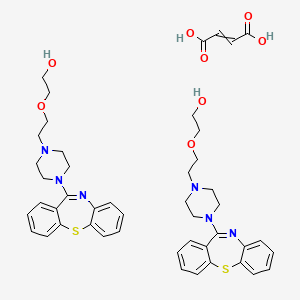


![4-acetamidobenzoic acid;9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one;1-(dimethylamino)propan-2-ol](/img/structure/B7908099.png)
